N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as OPES, is a synthetic compound that has been extensively studied for its potential use in scientific research. OPES is a sulfonamide derivative of phenoxyethanolamine and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Drug Designing
Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Regulation of Glucose Metabolism and Insulin Secretion
Molecular Self-Assembly
Research on urea and thiourea derivatives, including those related to naphthalene, has explored their ability to form self-assembled structures. These structures have been characterized for their photoluminescence properties and potential release mechanisms when combined with other compounds like calcium oxide.
Fluorescence-Based Sensing
Naphthalene urea derivatives have been utilized in developing fluorescent sensors for detecting various ions. For instance, a naphthalene derivative with a urea group exhibited unique fluorescence characteristics upon interaction with fluoride ions.
Anion Recognition
The synthesis and functionalization of naphthalene urea derivatives have demonstrated their capacity as anion receptors. These compounds can interact with anions such as fluoride, showcasing their potential in molecular recognition applications.
Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, being a piperidine derivative, contributes to this field .
Mechanism of Action
Target of Action
The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It inhibits both free and clot-bound FXa, thereby reducing thrombin generation . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
The inhibition of FXa by apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade . This results in a reduction in thrombin generation, which in turn reduces platelet aggregation and fibrin clot formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa . Apixaban has a half-life of approximately 12 hours .
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a reduction in platelet aggregation and fibrin clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of apixaban in animal models .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, which supports its use in a wide range of patients .
properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19-8-4-5-13-21(19)17-11-9-16(10-12-17)20-26(23,24)15-14-25-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMATIGIVQPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide |
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